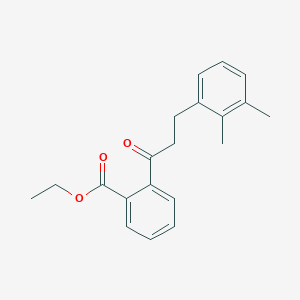
3-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone
Overview
Description
3-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone is an organic compound with the molecular formula C19H18O5. It is a derivative of benzophenone, featuring a carboethoxy group and a dioxolane ring.
Mechanism of Action
Action Environment:
Environmental factors (e.g., pH, temperature, presence of other molecules) can influence the compound’s stability and efficacy. For instance, exposure to light or reactive chemicals may degrade it.
For reference, you can find more information about 3-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone on Ambeed’s website .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Carboethoxy Group: The carboethoxy group can be introduced via esterification, where the benzophenone reacts with ethanol in the presence of an acid catalyst.
Formation of the Dioxolane Ring: The dioxolane ring is formed through a cyclization reaction involving a diol and an aldehyde or ketone under acidic conditions
Industrial Production Methods
Industrial production methods for 3-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce alcohols, and substitution can result in a variety of functionalized derivatives .
Scientific Research Applications
3-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.
Pharmaceutical Research: It can be used as a building block in the synthesis of potential drug candidates.
Chemical Biology: The compound can be used in studies involving the interaction of small molecules with biological targets
Comparison with Similar Compounds
3-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone can be compared with other similar compounds, such as:
Benzophenone: The parent compound, which lacks the carboethoxy and dioxolane groups.
4-Carboethoxybenzophenone: A derivative with only the carboethoxy group.
4’-(1,3-Dioxolan-2-yl)benzophenone: A derivative with only the dioxolane ring
The uniqueness of 3-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone lies in the combination of the carboethoxy group and the dioxolane ring, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
ethyl 3-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-2-22-18(21)16-5-3-4-15(12-16)17(20)13-6-8-14(9-7-13)19-23-10-11-24-19/h3-9,12,19H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPFTYBOOMJNQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C3OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645105 | |
| Record name | Ethyl 3-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-98-3 | |
| Record name | Ethyl 3-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine](/img/structure/B3023846.png)
